molecular formula C17H19NO3 B5939358 N-(2',5'-dimethoxybiphenyl-2-yl)propanamide

N-(2',5'-dimethoxybiphenyl-2-yl)propanamide

Cat. No.: B5939358
M. Wt: 285.34 g/mol
InChI Key: BBUKDMOVPSBVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl structure with methoxy groups at the 2’ and 5’ positions, and a propanamide group attached to the biphenyl ring

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-17(19)18-15-8-6-5-7-13(15)14-11-12(20-2)9-10-16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUKDMOVPSBVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide typically involves the reaction of 2’,5’-dimethoxybiphenyl with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2’,5’-dimethoxybiphenyl+propanoyl chloridepyridine, refluxN-(2’,5’-dimethoxybiphenyl-2-yl)propanamide\text{2',5'-dimethoxybiphenyl} + \text{propanoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{N-(2',5'-dimethoxybiphenyl-2-yl)propanamide} 2’,5’-dimethoxybiphenyl+propanoyl chloridepyridine, reflux​N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide

Industrial Production Methods

In an industrial setting, the production of N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the biphenyl ring.

Scientific Research Applications

N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2’,5’-dimethoxybiphenyl-2-yl)propanamide is unique due to its specific biphenyl structure with methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.